Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate
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Overview
Description
Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate is a complex organic compound with a unique structure that includes a cyclohepta[D]isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cycloheptanone derivative with hydroxylamine to form the isoxazole ring, followed by esterification with ethanol to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic reagents like sodium methoxide or electrophilic reagents like acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: Similar structure but contains a thiophene ring instead of an isoxazole ring.
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid: Similar structure but lacks the ethyl ester group.
Uniqueness
Ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[D]isoxazole-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-2-14-11(13)10-8-6-4-3-5-7-9(8)15-12-10/h2-7H2,1H3 |
InChI Key |
OFDPZVSYFCGQOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1CCCCC2 |
Origin of Product |
United States |
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